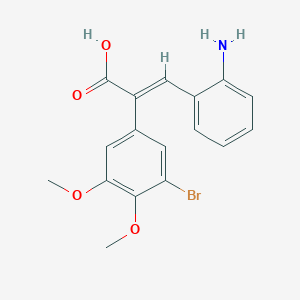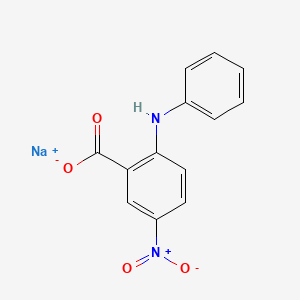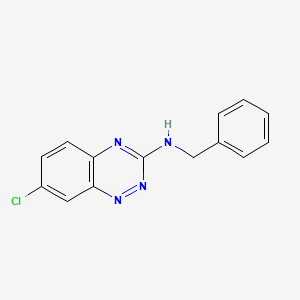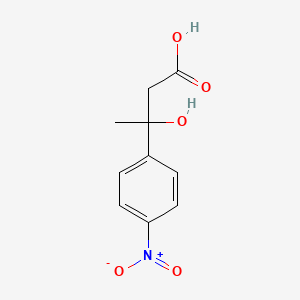![molecular formula C17H21NO2 B14728049 {2-[(Dimethylamino)methyl]phenyl}(4-methoxyphenyl)methanol CAS No. 6960-48-1](/img/structure/B14728049.png)
{2-[(Dimethylamino)methyl]phenyl}(4-methoxyphenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2-[(Dimethylamino)methyl]phenyl}(4-methoxyphenyl)methanol is an organic compound that features a dimethylamino group attached to a phenyl ring, which is further connected to a methoxyphenyl group through a methanol linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(Dimethylamino)methyl]phenyl}(4-methoxyphenyl)methanol typically involves the reduction of Schiff bases. One common method is the reduction of the corresponding Schiff base using sodium borohydride (NaBH₄) as a reducing agent. The reaction is carried out in a suitable solvent such as methanol or ethanol under controlled temperature conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more scalable and cost-effective methods. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) can be employed to achieve the reduction of Schiff bases on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
{2-[(Dimethylamino)methyl]phenyl}(4-methoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
{2-[(Dimethylamino)methyl]phenyl}(4-methoxyphenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of {2-[(Dimethylamino)methyl]phenyl}(4-methoxyphenyl)methanol involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- {2-[(Dimethylamino)methyl]phenyl}(4-chlorophenyl)methanol
- {2-[(Dimethylamino)methyl]phenyl}(4-hydroxyphenyl)methanol
- {2-[(Dimethylamino)methyl]phenyl}(4-nitrophenyl)methanol
Uniqueness
{2-[(Dimethylamino)methyl]phenyl}(4-methoxyphenyl)methanol is unique due to the presence of both dimethylamino and methoxy groups, which confer distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
6960-48-1 |
|---|---|
Molekularformel |
C17H21NO2 |
Molekulargewicht |
271.35 g/mol |
IUPAC-Name |
[2-[(dimethylamino)methyl]phenyl]-(4-methoxyphenyl)methanol |
InChI |
InChI=1S/C17H21NO2/c1-18(2)12-14-6-4-5-7-16(14)17(19)13-8-10-15(20-3)11-9-13/h4-11,17,19H,12H2,1-3H3 |
InChI-Schlüssel |
LQENCAGOLKEOHO-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC1=CC=CC=C1C(C2=CC=C(C=C2)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzene, [(methylseleno)methyl]-](/img/structure/B14727983.png)
![9-Amino-5h-naphtho[2,1-b]pyrimido[5,4-e][1,4]oxazine-5,11(10h)-dione](/img/structure/B14727984.png)






![5-[(E)-Phenyldiazenyl]-1,3-thiazinane-2,4-dithione](/img/structure/B14728031.png)



